molecular formula C7H14ClNO B13456391 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride

1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride

Cat. No.: B13456391
M. Wt: 163.64 g/mol
InChI Key: NQZARWDHJQTHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with an oxygen atom, making it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves several steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the introduction of the methanamine group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with bromine to form bromonium ions, which are then attacked by nucleophiles . Acid-catalyzed ring cleavages of epoxides derived from this compound also take place with marked selectivity . Common reagents used in these reactions include bromine, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride can be compared with other similar compounds, such as 3-oxabicyclo[3.2.0]heptan-2-one and 7-oxabicyclo[4.1.0]heptan-2-one . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique combination of the bicyclic ring system and the methanamine group in this compound sets it apart from these similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-oxabicyclo[3.2.0]heptan-6-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-2-5-1-6-3-9-4-7(5)6;/h5-7H,1-4,8H2;1H

InChI Key

NQZARWDHJQTHBM-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2C1CN.Cl

Origin of Product

United States

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